Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,3,4-oxadiazoles . These compounds are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Synthesis Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate, has been achieved through a one-pot synthesis-arylation strategy . This process involves carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis
The molecular structure of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various spectral studies such as UV, IR, 1 HNMR, 13 C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . These reactions use a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various techniques. For instance, its yield is 78.00%, it appears as a yellow powder, and its melting point is 273.0°C . Its IR spectrum shows peaks at 3076.46 cm−1 (CH arom), 2744.71 cm−1 (CH aliph), 1618.28 cm−1 (C=O), 1556.55 cm−1 (C=N), 1051.20 cm−1 (C–O–C), 821.68 cm−1 (CH), and 590.22 cm−1 (C–Cl) .Scientific Research Applications
Antiviral Activity
1,2,4-Oxadiazole derivatives, such as the compound , have been found to possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
1,2,4-Oxadiazole derivatives have shown potential in the field of cancer research . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .
Antimicrobial Activity
The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that it could be used in the development of novel antibacterial agents .
Antitubercular Activity
1,2,4-Oxadiazole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Antidiabetic Activity
These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Antimalarial Activity
1,2,4-Oxadiazole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .
Anticholinesterase Activities
These compounds possess anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .
Future Directions
The future directions for research on Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate could include further investigations into its activity as anticancer, antimicrobial, and antiviral agents . Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicinal chemistry could be valuable .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit broad-spectrum agricultural biological activities .
Mode of Action
For instance, 1,2,4-oxadiazole derivatives have been found to exhibit antimicrobial and antioxidant activities .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial and antioxidant effects .
properties
IUPAC Name |
ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWTTRLKLWDGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |
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